molecular formula C24H24N2O4 B248367 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

Katalognummer B248367
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: XXLXXHJBDMFJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a member of the piperazine family and has a complex structure that makes it suitable for a wide range of studies. In

Wirkmechanismus

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to several receptors in the brain, including dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, emotion, and cognition. By modulating these systems, 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine could potentially have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine are still being studied, but it has been shown to have an impact on several systems in the body. In addition to its effects on neurotransmitter systems in the brain, this compound has also been shown to have antioxidant and anti-inflammatory properties, which could potentially be beneficial for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine in lab experiments is its complex structure, which makes it suitable for a wide range of studies. This compound has been used in various assays to study its effects on different receptors and systems in the body. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and precise measurements to ensure the safety of researchers.

Zukünftige Richtungen

There are several future directions for the study of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine. One of the most promising areas of research is the development of drugs that target the receptors and systems modulated by this compound. This could potentially lead to the development of new treatments for various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesemethoden

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine involves a series of chemical reactions that require careful handling and precise measurements. One of the most common methods for synthesizing this compound is the reaction between 1-naphthoylpiperazine and 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, which can be purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in various fields. Some of the most notable areas of research include neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs that target these receptors and could potentially treat various neurological disorders such as depression, anxiety, and schizophrenia.

Eigenschaften

Produktname

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

(2,3-dimethoxyphenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H24N2O4/c1-29-21-12-6-11-20(22(21)30-2)24(28)26-15-13-25(14-16-26)23(27)19-10-5-8-17-7-3-4-9-18(17)19/h3-12H,13-16H2,1-2H3

InChI-Schlüssel

XXLXXHJBDMFJDV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Kanonische SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.